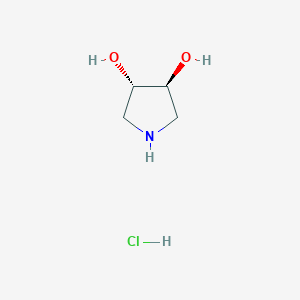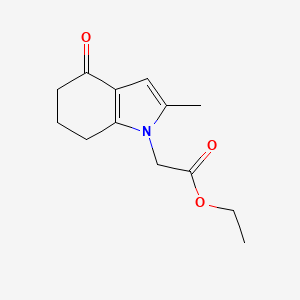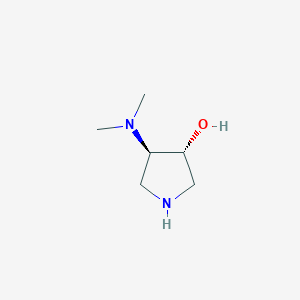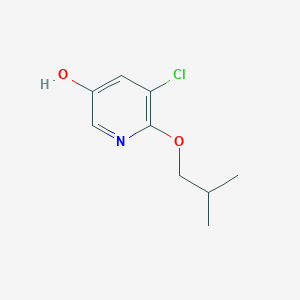
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
Vue d'ensemble
Description
“(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The (3S,4S) prefix indicates the stereochemistry of the molecule, which is determined by the Cahn-Ingold-Prelog rules .
Synthesis Analysis
The synthesis of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” or similar compounds often involves complex organic reactions . For instance, the synthesis of a related compound, “(3R,4R)-rel-N,4-Dimethyl-1- (phenylmethyl)-3-piperidinamine Dihydrochloride”, involves the use of L-threonine, a main compound of the hexapeptide scaffold of Echinocandin B (ECB), a key precursor compound of the antifungal drug Anidulafungin .Molecular Structure Analysis
The molecular structure of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods such as X-ray diffraction analysis . The (3S,4S) prefix in the name of the compound indicates the absolute configuration of the molecule, which can be determined using the R/S system of nomenclature .Chemical Reactions Analysis
The chemical reactions involving “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be complex and are often influenced by factors such as temperature and the presence of other compounds . The compound, being a pyrrolidine, may undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods. For instance, a related compound, “(3S,4S)-3,4-difluoropyrrolidine hydrochloride”, has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
“( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” serves as a chiral building block in the synthesis of bioactive molecules. Its stereochemistry is particularly valuable in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities .
Material Science: Advanced Polymer Synthesis
This compound can be used in the synthesis of polymers with specific optical properties. The chirality of “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can induce a chiral environment in the polymer matrix, leading to potential applications in optoelectronics and photonics .
Catalysis: Asymmetric Synthesis
In catalysis, “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can act as a ligand or a chiral auxiliary, facilitating asymmetric synthesis. This allows for the production of chiral compounds with high enantiomeric excess, which is essential in creating drugs and agrochemicals .
Analytical Chemistry: Chiral Resolution Agents
The compound’s chiral centers make it an excellent candidate for use as a chiral resolution agent in chromatography. It can help in separating enantiomers of racemic mixtures, which is a critical step in the quality control of pharmaceuticals .
Neuroscience Research: Neurotransmitter Analogs
Research in neuroscience can benefit from “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” as it can be modified to mimic the structure of neurotransmitters. This allows for the study of neurotransmitter functions and the development of drugs targeting neurological disorders .
Antimicrobial Agents: Development of New Antibiotics
The structural complexity and chirality of “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” make it a valuable scaffold for the development of new antimicrobial agents. It can be used to create compounds that are effective against resistant strains of bacteria.
Agricultural Chemistry: Pesticide and Herbicide Development
In agricultural chemistry, “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can be utilized to develop novel pesticides and herbicides. Its chiral centers can lead to the creation of more selective and environmentally friendly agrochemicals .
Flavor and Fragrance Industry: Synthesis of Chiral Flavor Compounds
Lastly, the food industry can use “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” to synthesize chiral flavor compounds. The chirality of these molecules is often responsible for the distinct taste and aroma of food products .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride | |
CAS RN |
276862-76-1 | |
| Record name | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

